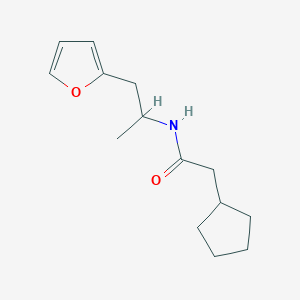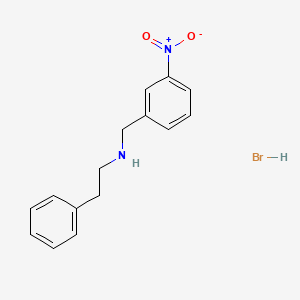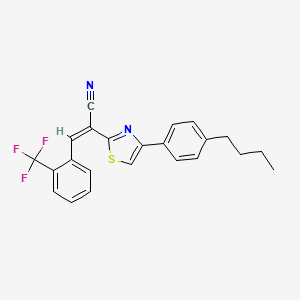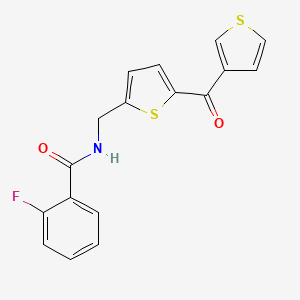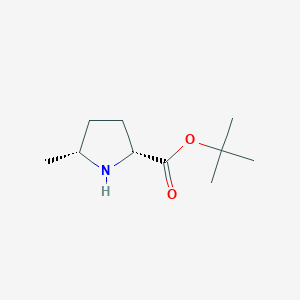
Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate” is a chemical compound with the molecular formula C11H22N2O3 . It is also known by its IUPAC name as "tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate" . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate” is defined by its InChI code: 1S/C11H22N2O3/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 . This code can be used to generate both two-dimensional and three-dimensional models of the molecule .Physical And Chemical Properties Analysis
“Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate” is a colorless to white to yellow solid, semi-solid, or liquid . It has a molecular weight of 230.30 . The compound is very soluble, with a solubility of 15.4 mg/ml or 0.067 mol/l .Aplicaciones Científicas De Investigación
Synthesis and Chiral Auxiliary Applications
"Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate" and related compounds have been used as chiral auxiliaries in organic synthesis. Studies have demonstrated their utility in enantioselective synthesis, showcasing their effectiveness in creating chiral centers with high enantiomeric ratios. For example, the synthesis and application of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, were explored for dipeptide synthesis, showing the compound's versatility in organic synthesis (Studer, Hintermann, & Seebach, 1995).
Catalytic Applications
The compound has also been investigated in catalysis, particularly in palladium-catalyzed reactions. Research highlights include its role in a three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water, leading to the switchable synthesis of pyrroles and their bicyclic analogues. This demonstrates the compound's applicability in complex organic reactions and its potential in facilitating diverse chemical transformations (Qiu, Wang, & Zhu, 2017).
Antimicrobial Activity
Research on novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, indicates potential antimicrobial applications. Microwave-assisted synthesis has shown encouraging yields, with certain derivatives demonstrating potent antimicrobial properties. This suggests the utility of "Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate" in developing antimicrobial agents (Sreekanth & Jha, 2020).
NMR Tagging for High-Molecular-Weight Systems
The compound has been used for NMR tagging, significantly enhancing the detection of solvent-exposed tert-butyl groups in proteins. This application provides a novel approach to studying high-molecular-weight systems and measuring ligand binding affinities, showcasing the compound's versatility beyond traditional synthetic chemistry applications (Chen et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mecanismo De Acción
Target of Action
Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate is a type of tertiary butyl ester . Tertiary butyl esters are widely used in synthetic organic chemistry . .
Mode of Action
It is known that the tert-butyl group exhibits a unique reactivity pattern due to its crowded structure . This reactivity can influence the compound’s interaction with its targets.
Biochemical Pathways
The tert-butyl group is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems , suggesting that this compound may play a role in facilitating chemical reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate. For instance, the use of flow microreactor systems for the synthesis of tertiary butyl esters has been found to be more efficient, versatile, and sustainable compared to batch processes . This suggests that the compound’s action can be optimized under controlled conditions.
Propiedades
IUPAC Name |
tert-butyl (2R,5R)-5-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7-5-6-8(11-7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOKGSGEJVJMFD-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H](N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 122163556 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

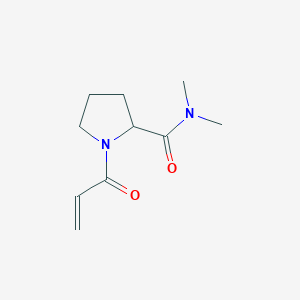
![5,6-dichloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2774633.png)
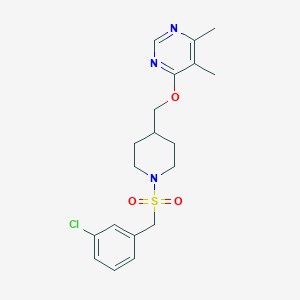
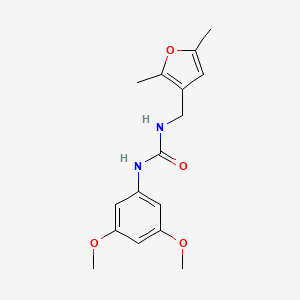
![1-(3-fluorobenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2774637.png)
![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

